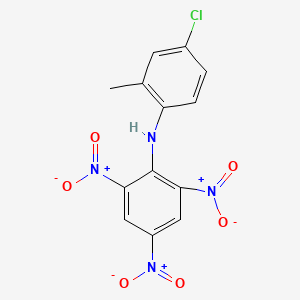

N-(4-Chloro-ortho-tolyl)-picrylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9ClN4O6 |

|---|---|

Molecular Weight |

352.68 g/mol |

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2,4,6-trinitroaniline |

InChI |

InChI=1S/C13H9ClN4O6/c1-7-4-8(14)2-3-10(7)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3 |

InChI Key |

KGGWHKRCNYFILL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 4 Chloro Ortho Tolyl Picrylamine

Strategies for Direct Synthesis of the Picrylamine Moiety

The formation of the N-picryl bond in N-(4-Chloro-ortho-tolyl)-picrylamine is accomplished by reacting 4-chloro-ortho-toluidine with a suitable picrylating agent. The most common and effective picrylating agent for this purpose is picryl chloride (2,4,6-trinitrochlorobenzene). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 4-chloro-ortho-toluidine acts as the nucleophile, attacking the electron-deficient aromatic ring of picryl chloride at the carbon atom bearing the chlorine atom. The strong electron-withdrawing nature of the three nitro groups on the picryl ring activates the chloride for displacement.

Precursor Synthesis Routes: Focusing on 4-Chloro-ortho-toluidine and Related Intermediates

The primary precursor for the synthesis of this compound is 4-chloro-ortho-toluidine. The synthesis of this chloro-substituted aromatic amine and its analogues can be achieved through several established chemical routes.

The most common commercial synthesis of 4-chloro-ortho-toluidine involves a protection-chlorination-deprotection sequence starting from ortho-toluidine. who.intwikipedia.org The amino group of ortho-toluidine is first protected, typically by acetylation with acetyl chloride or acetic anhydride, to form N-acetyl-ortho-toluidine. This protection step is crucial as it deactivates the amino group and directs the subsequent chlorination to the desired para position on the aromatic ring, preventing the formation of multiple chlorinated isomers and oxidation of the amine.

The protected intermediate is then subjected to chlorination. who.intwikipedia.org After the chlorination step, the acetyl protecting group is removed by hydrolysis, usually under basic conditions, to yield 4-chloro-ortho-toluidine. who.int This method allows for good regioselectivity and produces the target compound, which can then be separated from the minor 6-chloro isomer by distillation. who.int

Beyond the standard protection-deprotection method, several other strategies exist for the synthesis of chloro-substituted aromatic amines.

Direct Chlorination of Unprotected Anilines : While direct chlorination of highly activated rings like anilines can be challenging, methods have been developed to achieve this with regioselectivity. One such approach uses copper(II) chloride (CuCl₂) as the chlorinating agent in ionic liquids. nih.gov This method can provide the para-chlorinated product in high yields under mild conditions without the need for a protecting group. nih.gov Another direct method involves the chlorination of ortho-toluidine in concentrated sulfuric acid. google.com

Reduction of Chlorinated Nitroaromatics : An alternative pathway involves the reduction of a corresponding chlorinated nitroaromatic compound. For instance, 2-chloro-4-nitrotoluene can be hydrogenated in the presence of a catalyst, such as platinum and nickel on an active charcoal support, to produce 4-chloro-ortho-toluidine. google.com This method is widely applicable for preparing various chlorine-substituted aromatic amines from readily available nitro compounds. google.com

Sandmeyer-Type Reactions : The Sandmeyer reaction provides another route where an amino group is first converted into a diazonium salt using nitrous acid. wikipedia.org This intermediate can then be treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom. google.com This is a versatile method for introducing chlorine onto an aromatic ring.

Table 1: Comparison of Synthetic Routes for Chloro-substituted Aromatic Amines

| Synthetic Method | Starting Material | Key Reagents | Primary Product | Key Features |

|---|---|---|---|---|

| Chlorination-Deprotection | ortho-Toluidine | 1. Acetic Anhydride 2. Chlorine 3. Base (e.g., NaOH) | 4-Chloro-ortho-toluidine | Good regioselectivity (para-substitution); common industrial method. who.intwikipedia.org |

| Direct Chlorination (Ionic Liquid) | Aniline Derivative | Copper(II) Chloride (CuCl₂) | para-Chloroaniline Derivative | High yield and regioselectivity under mild conditions; avoids protection/deprotection. nih.gov |

| Reduction of Nitro Compound | Chlorinated Nitroaromatic | H₂, Pt/Ni on Carbon Catalyst | Chlorinated Aromatic Amine | Applicable to a wide range of substrates. google.com |

| Sandmeyer Reaction | Aromatic Amine | 1. NaNO₂/HCl 2. Copper(I) Chloride (CuCl) | Aryl Chloride | Versatile method for converting amines to chlorides via diazonium salts. wikipedia.orggoogle.com |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, base, and reaction time is critical for an efficient synthesis.

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like ethanol are typically used to ensure the solubility of both the amine and the picryl chloride. The choice of solvent can influence the reaction rate and the ease of product isolation.

Base : The SNAr reaction liberates one equivalent of hydrochloric acid. The presence of a base is crucial to neutralize this acid and prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include inorganic carbonates (e.g., K₂CO₃, NaHCO₃) or non-nucleophilic organic bases (e.g., triethylamine). The choice and strength of the base can significantly impact the reaction yield. researchgate.net For example, in related amination reactions, strong bases like sodium hydride (NaH) have been shown to provide higher yields compared to weaker carbonate bases. researchgate.net

Temperature : The reaction temperature affects the rate of reaction. While many SNAr reactions with highly activated substrates like picryl chloride proceed readily at room temperature, gentle heating may be employed to increase the rate and ensure the reaction goes to completion. However, excessive temperatures should be avoided to minimize the formation of side products.

Catalyst : While the reaction between an amine and picryl chloride generally does not require a catalyst, related N-arylation reactions, such as the Buchwald-Hartwig amination, rely on palladium catalysts to couple aryl halides with amines. mdpi.comnih.gov These catalyzed reactions require careful optimization of the catalyst, ligand, and base system to achieve high yields. mdpi.comnih.gov For the synthesis of the target picrylamine, the high reactivity of picryl chloride obviates the need for such catalysts.

Table 2: Key Parameters for Optimizing Picrylamine Synthesis

| Parameter | Influence on Reaction | Common Options and Considerations |

|---|---|---|

| Solvent | Affects reactant solubility and reaction rate. | Ethanol, Dimethylformamide (DMF), Acetonitrile. Choice depends on ease of workup and reactant properties. |

| Base | Neutralizes HCl byproduct, preventing reactant inactivation. | K₂CO₃, NaHCO₃, Triethylamine. Base strength can be critical; stronger bases may improve yield but can also cause side reactions. researchgate.net |

| Temperature | Controls the rate of reaction. | Typically room temperature to moderate heating (e.g., 50-80 °C). Higher temperatures can lead to decomposition or side products. |

| Reaction Time | Determines the extent of reaction completion. | Monitored by techniques like Thin Layer Chromatography (TLC) to ensure the starting material is consumed. |

Purification Techniques and Methodologies for Chemical Purity

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, the hydrochloride salt of the excess amine, and any side products. Standard purification methodologies for solid organic compounds are employed.

Recrystallization : This is the most common method for purifying solid crystalline compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified product crystallizes out, leaving impurities behind in the solvent. The choice of solvent or solvent mixture is critical for effective purification.

Column Chromatography : For more challenging separations or to achieve very high purity, flash column chromatography over silica gel is a powerful technique. A solvent system (eluent) is chosen that allows for the differential adsorption of the product and impurities onto the silica gel, leading to their separation as they pass through the column.

Washing : The crude product can be washed with specific solvents to remove certain impurities. For example, washing with a dilute acid solution can remove residual unreacted 4-chloro-ortho-toluidine, while washing with water can remove inorganic salts.

Ion-Exchange Chromatography : In cases where excess amine starting material is difficult to remove, specialized techniques like cation-exchange chromatography can be effective. This method has been successfully used to separate pyridylaminated derivatives from a large excess of the starting 2-aminopyridine. nih.gov A similar principle could be applied to remove unreacted 4-chloro-ortho-toluidine from the neutral product.

The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR).

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. nih.gov

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For N-(4-Chloro-ortho-tolyl)-picrylamine, the spectrum is expected to show distinct signals for the protons on each aromatic ring, the amine proton, and the methyl group.

The N-H proton typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The two protons on the trinitrophenyl (picryl) ring are chemically equivalent and would appear as a sharp singlet in the downfield region, shifted by the strong electron-withdrawing effect of the three nitro groups. The 4-chloro-ortho-tolyl ring presents a more complex pattern with three distinct aromatic protons. The methyl group protons would appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 9.0 - 10.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Picryl-H (2H) | ~9.1 | Singlet | Highly deshielded by three NO₂ groups. |

| Chloro-tolyl-H | 7.0 - 7.5 | Multiplets | Complex splitting patterns (doublets, doublet of doublets) due to spin-spin coupling. |

| Methyl (CH₃) | ~2.3 | Singlet | Typical range for an aryl methyl group. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbons present (e.g., alkyl, aromatic, carbonyl). libretexts.org The this compound molecule contains 13 carbon atoms. Due to the lack of symmetry, 13 distinct signals are expected in the ¹³C NMR spectrum.

The chemical shifts are significantly influenced by the attached functional groups. libretexts.org Carbons bonded to the highly electronegative nitro groups will be shifted significantly downfield. libretexts.org The carbon atom bonded to chlorine will also show a downfield shift. The methyl carbon will appear far upfield. The wide range of chemical shifts in ¹³C NMR helps to resolve all unique carbon signals, which is a significant advantage over ¹H NMR, especially in complex molecules. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| C-NO₂ (Picryl Ring) | 140 - 150 | Significantly deshielded by the nitro groups. |

| C-N (Picryl Ring) | 135 - 145 | Attached to the amine bridge. |

| Aromatic C-H (Picryl Ring) | 120 - 130 | Standard aromatic region. |

| C-Cl (Tolyl Ring) | 130 - 140 | Deshielded by the halogen. |

| C-N (Tolyl Ring) | 140 - 150 | Attached to the amine bridge. |

| Aromatic C-H (Tolyl Ring) | 120 - 135 | Standard aromatic region. |

| C-CH₃ (Tolyl Ring) | 135 - 145 | Quaternary carbon. |

| CH₃ | 15 - 25 | Typical range for a methyl group on an aromatic ring. |

Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. nih.gov

HSQC would be used to correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the C-H pairs in both the picryl and chloro-tolyl rings.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity across the molecule. For instance, HMBC would show a correlation from the N-H proton to carbons on both aromatic rings, confirming the link between the picryl and chloro-tolyl moieties. It would also show correlations from the methyl protons to adjacent carbons in the tolyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. libretexts.org The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent features would be the very strong absorptions from the nitro groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3400 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium-Weak |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1570 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Cl | Stretch | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu The extensive π-conjugated system in this compound, which includes two aromatic rings linked by an amine and substituted with multiple powerful chromophores (the NO₂ groups) and an auxochrome (the -NH- group), results in significant absorption of light. libretexts.org

The molecule is expected to exhibit strong absorptions corresponding to π → π* transitions. libretexts.orguzh.ch These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The high degree of conjugation lowers the energy gap between these orbitals, shifting the maximum absorption wavelength (λmax) to longer wavelengths, likely into the visible portion of the spectrum, rendering the compound colored. libretexts.org Additionally, weaker n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen or oxygen atoms to a π* antibonding orbital, may also be observed at longer wavelengths. uzh.chyoutube.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. rsc.org

The molecular formula for this compound is C₁₃H₉ClN₄O₆. Its molecular weight is approximately 352.69 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 352. A characteristic isotopic peak (M+2) at m/z ≈ 354, with an intensity of about one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

The fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways include the loss of one or more nitro groups (NO₂, mass 46) and cleavage of the C-N bond connecting the two aromatic rings.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 352/354 | [C₁₃H₉ClN₄O₆]⁺ | Molecular ion (M⁺) peak with Cl isotope pattern. |

| 306/308 | [M - NO₂]⁺ | Loss of a nitro group. |

| 260/262 | [M - 2NO₂]⁺ | Loss of two nitro groups. |

| 214/216 | [M - 3NO₂]⁺ | Loss of three nitro groups. |

| 140/142 | [C₇H₇ClN]⁺ | Fragment corresponding to the 4-chloro-2-methylaniline (B164923) cation. |

| 212 | [C₆H₃N₃O₆]⁺ | Fragment corresponding to the picrylamide cation. |

Advanced Spectroscopic and Crystallographic Analysis of this compound

The detailed structural features of this compound can be investigated using a combination of powerful analytical techniques, primarily mass spectrometry and X-ray crystallography.

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the separation and identification of volatile and semi-volatile compounds. For a molecule like this compound, GC-MS analysis would provide valuable information regarding its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Given its molecular structure, the electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. A significant characteristic would be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This would result in an M+2 peak with an intensity of about one-third of the molecular ion peak.

The fragmentation of this compound under EI conditions can be predicted by considering the fragmentation of its constituent parts: the 4-chloro-ortho-tolyl group and the picryl group. The fragmentation of the 4-chloro-2-methylphenyl moiety would likely involve the loss of a chlorine radical or a methyl radical. The mass spectrum of 4-chloro-2-methylaniline shows a prominent molecular ion peak and fragments corresponding to the loss of these groups. Similarly, the mass spectrum of 4-chloro-2-methylphenol (B52076) displays characteristic fragmentation patterns related to its structure.

The picryl group (2,4,6-trinitrophenyl) is known to undergo characteristic fragmentation, including the loss of nitro groups (NO₂). The mass spectra of nitrated diphenylamines often show sequential losses of nitro groups. Therefore, the mass spectrum of this compound would be expected to show fragment ions corresponding to the loss of one or more nitro groups from the picryl ring.

Table 1: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Origin of Fragment |

| 353/355 | [M]⁺ | Molecular ion |

| 307/309 | [M - NO₂]⁺ | Loss of a nitro group |

| 261/263 | [M - 2NO₂]⁺ | Loss of two nitro groups |

| 215/217 | [M - 3NO₂]⁺ | Loss of three nitro groups |

| 140 | [C₇H₇Cl]⁺ | 4-chloro-ortho-tolyl cation |

| 125 | [C₇H₆]⁺ | Loss of Cl from the tolyl cation |

| 212 | [C₆H₂(NO₂)₃]⁺ | Picryl cation |

Note: The table presents predicted values based on the fragmentation patterns of analogous compounds. The presence of chlorine isotopes will result in paired peaks for chlorine-containing fragments.

Tandem Mass Spectrometry (MS-MS) would offer more in-depth structural details by allowing for the fragmentation of a specific, isolated ion. In an MS-MS experiment of this compound,

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for investigating the electronic structure of organic molecules. nih.gov For N-(4-Chloro-ortho-tolyl)-picrylamine, a typical approach would involve geometry optimization and frequency calculations using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), which has been shown to be reliable for nitroaromatic compounds. nih.gov

These calculations would yield key electronic properties:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the more electron-rich 4-chloro-ortho-tolyl-amine portion, which acts as the electron-donating group. Conversely, the LUMO would be centered on the electron-withdrawing picryl ring, a consequence of the three powerfully electron-attracting nitro groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution across the molecule. For this compound, the MEP would show significant negative potential (red/yellow areas) around the oxygen atoms of the nitro groups, identifying them as sites susceptible to electrophilic attack. Regions of positive potential (blue areas) would likely be found near the amine proton and the aromatic protons, indicating sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into charge transfer within the molecule. It would quantify the delocalization of electron density from the lone pair of the bridging nitrogen atom and the chloro-tolyl ring into the anti-bonding orbitals of the picryl ring, confirming the charge-transfer nature of the compound.

Below is an illustrative table of calculated electronic properties for related nitroaromatic compounds, demonstrating the typical data obtained from such studies.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1,3,5-Trinitrobenzene (TNB) | -8.35 | -4.10 | 4.25 |

| 2,4,6-Trinitrotoluene (TNT) | -8.12 | -3.98 | 4.14 |

| 2-Amino-4,6-dinitrotoluene | -7.50 | -3.55 | 3.95 |

| 4-Amino-2,6-dinitrotoluene | -7.38 | -3.49 | 3.89 |

| This table presents representative data from studies on similar compounds to illustrate the concepts discussed. The values are approximations based on published research on nitroaromatics and are not specific to this compound. mdpi.com |

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is largely dictated by the rotational freedom around the two Carbon-Nitrogen (C-N) single bonds that form the diarylamine bridge. Molecular modeling and conformational analysis are essential to identify the most stable spatial arrangements (conformers) of the molecule. libretexts.org

The key determinants of the molecule's conformation are the dihedral angles between the plane of the amine bridge and the planes of the two aromatic rings. Steric hindrance plays a crucial role. The ortho-methyl group on the tolyl ring and the two ortho-nitro groups on the picryl ring create significant spatial crowding. nih.gov This crowding forces the aromatic rings to twist out of plane relative to each other, preventing a planar conformation.

A conformational analysis would typically involve:

Potential Energy Surface (PES) Scan: A systematic rotation around the C-N bonds to map the energy landscape and identify low-energy conformers.

Geometry Optimization: Full optimization of the identified low-energy structures to find the true energy minima.

The most stable conformer would represent a balance between the stabilizing effects of electron delocalization (which favors planarity) and the destabilizing effects of steric repulsion (which favors a twisted structure). It is highly probable that the global minimum energy structure for this compound is a significantly twisted "propeller-like" conformation.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and characterizing the high-energy transition states that govern reaction rates. arxiv.orgtudelft.nl A plausible synthetic route to this compound is the reaction between 4-chloro-2-methylaniline (B164923) and a suitable picryl derivative with a good leaving group, such as 2,4,6-trinitrochlorobenzene (picryl chloride).

This reaction would proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgchemistrysteps.com The picryl ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nitro groups. masterorganicchemistry.comlibretexts.org The mechanism involves two main steps:

Addition of the Nucleophile: The nitrogen atom of 4-chloro-2-methylaniline attacks the carbon atom bearing the chlorine on the picryl chloride ring. This is typically the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . masterorganicchemistry.comlibretexts.orgacs.org

Elimination of the Leaving Group: The aromaticity of the picryl ring is restored by the expulsion of the chloride ion, yielding the final this compound product.

Structure-Property Relationship (SPR) Modeling for Non-Biological Attributes

Structure-Property Relationship (SPR) or Quantitative Structure-Property Relationship (QSPR) models are statistical correlations that link molecular descriptors to macroscopic properties. nih.gov For a compound like this compound, which contains a well-known explosophore (the picryl group), SPR modeling is particularly relevant for predicting non-biological attributes related to its potential use as an energetic material. rsc.orgat.ua

Key non-biological properties of interest include:

Density: A critical parameter for detonation performance.

Heat of Formation (HOF): A measure of the energy content of the molecule. nih.gov

Thermal Stability: Often assessed by the decomposition temperature or the bond dissociation energy (BDE) of the weakest bond (typically a C-NO2 bond). nih.gov

Detonation Performance: Properties like detonation velocity (D) and detonation pressure (P) can be predicted. rsc.orgnih.gov

To build an SPR model, one would first compute a range of molecular descriptors for a series of related nitroaromatic compounds. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum-chemical (e.g., HOF, HOMO/LUMO energies). nih.gov These descriptors are then used in a multiple linear regression or machine learning algorithm to create an equation that predicts a specific property. Such models allow for the rapid screening of new, unsynthesized compounds to identify candidates with desirable properties, such as high energy and good thermal stability.

The following table shows representative detonation properties for known energetic materials containing picryl or similar nitroaromatic groups.

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| TNT | 1.65 | -46.9 | 6900 | 21.0 |

| Picric Acid | 1.76 | -216.7 | 7350 | 25.0 |

| PTX¹ | 1.95 | +231.0 | 8800 | 34.9 |

| BITE-101² | 1.96 | +467.4 | 9314 | 39.3 |

| ¹3,7,8-trinitropyrazolo[5,1-c] mdpi.comwikipedia.orgCurrent time information in Sussex County, US.triazin-4-amine nih.gov | ||||

| ²4-amino-7,8-dinitropyrazolo-[5,1-d] mdpi.commasterorganicchemistry.comCurrent time information in Sussex County, US.byjus.com-tetrazine 2-oxide nih.gov | ||||

| This table provides data for known energetic materials to illustrate the properties that can be modeled and predicted using SPR techniques. |

Chemical Reactivity and Transformation Pathways

Acid-Base Chemistry and Salt Formation

The secondary amine nitrogen in N-(4-Chloro-ortho-tolyl)-picrylamine possesses a lone pair of electrons, bestowing it with basic properties. However, the basicity of this amine is significantly diminished due to the strong electron-withdrawing effects of the attached picryl group. The three nitro groups on the picryl ring pull electron density away from the amine nitrogen via resonance and inductive effects, making the lone pair less available for protonation. quora.comquora.com This effect is well-documented in related compounds like 2,4,6-trinitroaniline (B3268610), where the amine group's basicity is substantially reduced compared to aniline. quora.com

Conversely, the hydrogen atom on the secondary amine is rendered acidic due to the same electron-withdrawing influence of the picryl group. In the presence of a strong base, this proton can be abstracted to form a resonance-stabilized anion.

Consequently, this compound can form salts with both strong acids and strong bases. Reaction with a strong acid, such as hydrochloric acid, would lead to the formation of an ammonium (B1175870) salt, although the equilibrium would favor the free base unless the acid is in large excess. Treatment with a strong base, like sodium hydroxide, would result in the formation of a sodium salt.

Table 1: Predicted Acid-Base Behavior

| Reaction Type | Reactant | Product | Comments |

|---|---|---|---|

| Acid Reaction | Strong Acid (e.g., HCl) | N-(4-Chloro-ortho-tolyl)-picrylammonium chloride | Equilibrium favors reactants due to low basicity. |

Reactions with Oxidizing and Reducing Agents

The picryl group, with its three nitro substituents, is highly susceptible to reduction. A variety of reducing agents can be employed to transform the nitro groups into amino groups. For instance, catalytic hydrogenation or treatment with metals in acidic media can lead to the formation of the corresponding triamine. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may also effect the reduction of nitroaromatics, often in the presence of a catalyst. youtube.com The stepwise reduction of the nitro groups is also a possibility, potentially yielding nitroso and hydroxylamino intermediates under controlled conditions.

The secondary amine and the tolyl ring are relatively resistant to oxidation. However, strong oxidizing agents could potentially lead to degradation of the molecule. The aromatic nitro compounds themselves can act as oxidizing agents, especially under vigorous conditions. organic-chemistry.org

Table 2: Potential Redox Reactions

| Reaction Type | Reagent | Potential Product(s) | Key Transformation |

|---|---|---|---|

| Reduction | H₂, Pd/C or Sn/HCl | N¹-(4-Chloro-2-methylphenyl)benzene-1,2,4,6-tetraamine | Reduction of all three nitro groups to amines. |

| Reduction | NaBH₄ | Partial or full reduction of nitro groups | Formation of amino, nitroso, or hydroxylamino groups. youtube.comlibretexts.org |

Substitution Reactions on Aromatic Rings (Picryl and Tolyl Moieties)

The two aromatic rings in this compound exhibit contrasting reactivity towards substitution reactions due to their different electronic properties.

The picryl ring is highly deactivated towards electrophilic aromatic substitution (EAS) because of the powerful electron-withdrawing nature of the three nitro groups. youtube.com Electrophiles are repelled by the electron-poor ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult. Conversely, this electron deficiency makes the picryl ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Although there are no good leaving groups on the picryl ring itself in the parent molecule, this reactivity is a key feature of its precursor, picryl chloride.

The tolyl ring , on the other hand, is activated towards electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The secondary amine group is also a very strong activating, ortho-, para-director. The positions open for substitution are ortho and para to the amine and methyl groups, and ortho to the chlorine. Given the steric hindrance from the bulky picryl-amino group, electrophilic attack would likely be directed to the positions least sterically encumbered.

Table 3: Predicted Aromatic Substitution Reactivity

| Aromatic Ring | Reaction Type | Reactivity | Directing Influence of Substituents |

|---|---|---|---|

| Picryl Ring | Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | N/A |

| Picryl Ring | Nucleophilic Aromatic Substitution (SNAr) | Highly Activated | N/A (no leaving group) |

Amine Group Reactivity and Derivatization

The secondary amine in this compound can undergo reactions typical of amines, such as acylation and alkylation, although its nucleophilicity is reduced by the attached picryl group.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base can lead to the formation of the corresponding N-acyl derivative (an amide). This reaction would replace the hydrogen on the amine with an acyl group.

Alkylation: Further alkylation of the secondary amine is possible with alkyl halides, though it may require forcing conditions due to the reduced nucleophilicity. This would result in the formation of a tertiary amine.

Photochemical Transformations

Nitroaromatic compounds are known to be photochemically active. quora.com Upon absorption of UV light, this compound is expected to undergo transformations primarily involving the nitro groups. The excited state of the nitro group can participate in various reactions, including hydrogen abstraction and rearrangement. One common pathway for nitroaromatic compounds is the intramolecular rearrangement to form nitrite (B80452) esters, which can then lead to further products. Another possibility is the cleavage of the carbon-nitro bond to form radicals. The specific products would depend on the reaction conditions, such as the solvent and the presence of other reactive species.

Thermal Decomposition Mechanisms

This compound, being a polynitroaromatic compound, is expected to be thermally sensitive and potentially explosive. organic-chemistry.org The thermal decomposition of such compounds typically proceeds through complex, radical-mediated pathways. The initial step is often the homolytic cleavage of the C-NO₂ bond, which is the weakest bond in the molecule. This generates nitrogen dioxide (NO₂) radicals and an aryl radical. The liberated NO₂ can then act as an oxidizing agent, leading to a cascade of exothermic reactions and the formation of gaseous products like N₂, CO, CO₂, and water, along with a solid carbonaceous residue. The presence of the chloro-tolyl group may influence the decomposition pathway and the stability of the compound.

Synthesis and Exploration of N 4 Chloro Ortho Tolyl Picrylamine Derivatives

Design Principles for Novel Derivatives and Structural Modifications

The design of novel derivatives of N-(4-Chloro-ortho-tolyl)-picrylamine is guided by the goal of systematically modifying its chemical and physical properties. The core structure offers several sites for modification, primarily on the 4-chloro-ortho-tolyl ring and potentially through substitution on the picryl ring, although the latter is generally less reactive towards further electrophilic substitution due to the strong deactivating effect of the nitro groups.

Key Modification Sites and Design Rationale:

Modification of the 4-Chloro-ortho-tolyl Ring: The primary focus for creating derivatives is the substitution of the hydrogen atoms on the aromatic ring of the 4-chloro-ortho-toluidine moiety. Introducing various functional groups at available positions allows for the fine-tuning of the electronic and steric properties of the molecule.

Electronic Effects: Introducing electron-donating groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups can increase the electron density on the phenyl ring and the nitrogen atom, potentially influencing the molecule's reactivity and spectral properties. Conversely, introducing electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups will decrease the electron density.

Steric Effects: The introduction of bulky substituents near the N-H group can induce conformational changes, affecting the dihedral angle between the two aromatic rings. This can have a significant impact on the molecule's crystal packing and intermolecular interactions.

Substitution on the Picryl Ring: While challenging, nucleophilic aromatic substitution on the picryl ring is a possibility, where a nucleophile could replace one of the nitro groups. This would dramatically alter the electronic nature of the picryl moiety.

Modification of the Amino Linkage: The N-H proton can be replaced with other groups, for instance, through alkylation or acylation, to create tertiary amine derivatives. This would alter the hydrogen bonding capabilities of the molecule.

The design of these derivatives is often guided by computational modeling to predict the impact of specific substitutions on the molecule's geometry, electronic structure, and properties such as dipole moment and reactivity.

Synthetic Strategies for Tailored Substitutions

The synthesis of this compound and its derivatives generally involves a nucleophilic aromatic substitution reaction.

Synthesis of the Parent Compound:

The primary route to this compound involves the reaction of 4-chloro-ortho-toluidine with picryl chloride (2,4,6-trinitrochlorobenzene). This reaction is a classic nucleophilic aromatic substitution (SNAr) where the amino group of the toluidine derivative attacks the electron-deficient carbon atom of picryl chloride, leading to the displacement of the chloride ion.

The reaction is typically carried out in a suitable solvent like ethanol, acetonitrile, or dimethylformamide (DMF), and often in the presence of a weak base to neutralize the hydrochloric acid formed during the reaction.

Synthesis of Derivatives:

To synthesize derivatives with tailored substitutions, two main strategies can be employed:

Starting from Substituted 4-Chloro-ortho-toluidines: A variety of substituted 4-chloro-ortho-toluidine precursors can be synthesized through standard aromatic chemistry techniques such as nitration, halogenation, or acylation, followed by reduction of the nitro group if necessary. These substituted anilines can then be reacted with picryl chloride to yield the desired N-(substituted-4-chloro-ortho-tolyl)-picrylamine derivatives.

Post-synthesis Modification: In some cases, functional groups can be introduced or modified after the formation of the this compound core structure. For example, if a derivative with a reactive functional group is synthesized, this group can be used for further chemical transformations.

Table of Synthetic Pathways for this compound Derivatives

| Derivative Type | General Synthetic Approach | Key Reagents and Conditions |

| Parent Compound | Nucleophilic Aromatic Substitution | 4-chloro-ortho-toluidine, Picryl chloride, Ethanol, Reflux |

| Electron-Donating Group (EDG) Substituted | Reaction of EDG-substituted 4-chloro-o-toluidine with Picryl chloride | e.g., 4-chloro-5-methoxy-2-methylaniline, Picryl chloride, Base |

| Electron-Withdrawing Group (EWG) Substituted | Reaction of EWG-substituted 4-chloro-o-toluidine with Picryl chloride | e.g., 4-chloro-2-methyl-5-nitroaniline, Picryl chloride, Base |

| N-Alkylated Derivative | Alkylation of the parent compound | N-(4-Chloro-o-tolyl)-picrylamine, Alkyl halide, Strong base |

Advanced Characterization of Synthesized Derivatives

The structural elucidation and confirmation of the synthesized this compound derivatives rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the number and environment of protons in the molecule. The chemical shifts of the aromatic protons on both rings are particularly informative. The N-H proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. Substituents on the tolyl ring will cause predictable shifts in the signals of the remaining aromatic protons. ucl.ac.uk

¹³C NMR: Reveals the number of non-equivalent carbon atoms. The carbons attached to the nitro groups on the picryl ring are typically observed at low field (downfield). The chemical shifts of the carbons in the tolyl ring are influenced by the chloro and methyl groups, as well as any additional substituents. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups.

The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. libretexts.org

The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are strong and characteristic, appearing in the ranges of 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. surendranatheveningcollege.com

C-Cl stretching vibrations can be observed in the fingerprint region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula. Fragmentation patterns can also provide structural information. For nitroaromatic compounds, characteristic fragments corresponding to the loss of nitro groups are often observed. data.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This technique can reveal important details about the conformation, such as the dihedral angle between the two aromatic rings, and intermolecular interactions like hydrogen bonding and π-π stacking.

Table of Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons on both rings (6-9 ppm), N-H proton (broad singlet, variable shift), Methyl group protons (~2.2-2.5 ppm) |

| ¹³C NMR | Aromatic carbons (110-150 ppm), Carbons attached to NO₂ groups (>140 ppm), Methyl carbon (~15-20 ppm) |

| IR (cm⁻¹) | N-H stretch (3300-3500), Aromatic C-H stretch (~3100), NO₂ stretches (1520-1560 & 1340-1360), C=C aromatic stretch (~1600) |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₃H₉ClN₄O₆ |

Structure-Dependent Chemical Properties and Reactivity Profiles

The chemical properties and reactivity of this compound derivatives are intrinsically linked to their molecular structure, particularly the electronic nature of the substituents on the tolyl ring.

Electronic Effects on Reactivity:

Acidity of the N-H Proton: The picryl group is a very strong electron-withdrawing group, which significantly increases the acidity of the N-H proton compared to that of a simple aniline. The presence of additional electron-withdrawing groups on the tolyl ring would further enhance this acidity, making the compound more susceptible to deprotonation. Conversely, electron-donating groups would decrease the acidity of the N-H proton.

Nucleophilicity of the Nitrogen Atom: The strong electron-withdrawing nature of the picryl group greatly reduces the nucleophilicity of the nitrogen atom. This makes further reactions at the nitrogen, such as alkylation or acylation, more challenging compared to typical anilines.

Reactivity of the Aromatic Rings:

Picryl Ring: The picryl ring is highly deactivated towards electrophilic aromatic substitution. However, it is activated towards nucleophilic aromatic substitution, where a strong nucleophile could potentially displace one of the nitro groups, particularly the one at the 4-position.

Structure-Property Relationships:

The introduction of different functional groups allows for the systematic investigation of structure-property relationships. For example, by synthesizing a series of derivatives with substituents of varying electronic character (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂) at a specific position on the tolyl ring, one can correlate the substituent's Hammett parameter with various measurable properties, such as the pKa of the N-H proton or the chemical shifts in the NMR spectra. This allows for a quantitative understanding of how electronic effects are transmitted through the molecular framework.

Non Biological Applications in Advanced Materials and Chemical Intermediates

Potential in Azo Dye Chemistry and Pigment Synthesis

The structural backbone of N-(4-Chloro-ortho-tolyl)-picrylamine contains the 4-chloro-ortho-toluidine moiety, a well-established precursor in the synthesis of azo dyes. iarc.fr Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (N=N), are the most widely used class of dyes in the textile, leather, and paper industries. youtube.com The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, such as 4-chloro-ortho-toluidine, followed by a coupling reaction with a suitable coupling component. youtube.com

Given that this compound is a derivative of 4-chloro-ortho-toluidine, it possesses the foundational aromatic amine structure necessary for the creation of the diazonium salt intermediate, a critical step in azo dye formation. youtube.com The introduction of the picryl group could potentially lead to the development of novel dyes with unique color properties and enhanced lightfastness or thermal stability due to the bulky and electron-withdrawing nature of the trinitrophenyl ring system.

Furthermore, 4-chloro-ortho-toluidine and its hydrochloride salt have been historically utilized as intermediates in the production of Pigment Red 7 and Pigment Yellow 49. iarc.fr This precedent suggests that this compound could serve as a valuable intermediate in the synthesis of new, high-performance pigments with tailored properties for applications in paints, coatings, and plastics. The specific influence of the picryl group on the final pigment's characteristics would be a key area of investigation.

Role as a Chemical Intermediate in Multi-Step Organic Syntheses

The reactivity of this compound, largely dictated by the electrophilic nature of the picryl group, positions it as a versatile chemical intermediate for more complex organic molecules. The picryl chloride, a precursor to the picryl amine, is known to be a strong electrophile due to the presence of three electron-withdrawing nitro groups. wikipedia.org This high reactivity allows for nucleophilic substitution reactions where the chlorine atom is displaced, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds. wikipedia.org

This reactivity paradigm suggests that this compound could be employed in multi-step syntheses to introduce the 4-chloro-ortho-tolylamino-picryl moiety into larger molecular frameworks. For instance, similar quinoline (B57606) derivatives have been synthesized using 4,7-dichloroquinoline (B193633) as a chemical intermediate for creating bioactive compounds. mdpi.com This highlights the general utility of chloro-substituted aromatic compounds in building complex molecular architectures. While specific, documented multi-step syntheses starting from this compound are not widely reported, its structural components and inferred reactivity make it a plausible candidate for such applications in synthetic organic chemistry.

Exploration in Energetic Materials Research (due to picryl group)

The 2,4,6-trinitrophenyl group, commonly known as the picryl group, is a fundamental component in the field of energetic materials. rsc.org Its high nitrogen content and the presence of multiple nitro groups contribute significantly to the oxygen balance and density of a compound, which are critical factors in determining its detonation performance. rsc.org The incorporation of a picryl moiety is a well-established strategy for designing new energetic materials. rsc.org

Compounds containing the picryl group are known for their explosive properties. For example, picryl chloride has a detonation velocity of 7,200 m/s. wikipedia.org Research into new energetic materials often involves synthesizing derivatives that combine the picryl group with other nitrogen-rich moieties to enhance performance and thermal stability. rsc.orgrsc.org Studies on such compounds have reported detonation velocities ranging from 7417 to 8271 m/s and detonation pressures between 21.8 and 31.1 GPa. rsc.org

Given that this compound contains the energetic picryl group, it is a candidate for investigation within energetic materials research. The other part of the molecule, the 4-chloro-ortho-tolyl group, would influence properties such as density, thermal stability, and sensitivity. The synthesis of this compound would likely involve the reaction of picryl chloride with 4-chloro-ortho-toluidine. ankara.edu.tr The resulting compound's energetic properties would then be a subject of theoretical calculations and experimental testing to determine its potential as a novel explosive or propellant.

| Energetic Property | Typical Range for Picryl Derivatives |

| Detonation Velocity | 7,417 - 8,271 m/s rsc.org |

| Detonation Pressure | 21.8 - 31.1 GPa rsc.org |

| Thermal Stability (Decomposition Temperature) | > 180 °C rsc.org |

Potential in Optical or Electronic Materials Research

While direct research on the optical or electronic properties of this compound is not extensively documented, the molecular structure suggests potential avenues for exploration. The compound possesses both electron-donating (4-chloro-ortho-tolyl) and strong electron-accepting (picryl) moieties, a characteristic feature of "push-pull" chromophores. Such molecules can exhibit interesting non-linear optical (NLO) properties, which are of interest for applications in optoelectronics, such as optical switching and frequency conversion.

The picryl group itself is a known strong electron acceptor and forms charge-transfer complexes. wikipedia.org The interaction between the electron-rich and electron-poor parts of the this compound molecule could lead to intramolecular charge transfer, which is a key mechanism for NLO activity. Further research, including computational modeling and experimental characterization of its photophysical properties, would be necessary to ascertain its potential in this high-technology field.

Environmental Fate and Degradation of this compound: A Review of Current Knowledge

The scientific literature currently lacks specific studies on the environmental fate and degradation of the chemical compound this compound. Due to the absence of direct research on this particular molecule, a detailed analysis of its specific hydrolysis, photolysis, microbial degradation pathways, sorption and mobility characteristics, and transformation kinetics in environmental matrices cannot be provided at this time.

Analytical Methodologies for Environmental Monitoring and Trace Detection

Advanced Chromatographic Techniques

General chromatographic principles are fundamental to the analysis of organic compounds like N-(4-Chloro-ortho-tolyl)-picrylamine. However, specific applications for this compound are not readily found.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

While HPLC is a standard and powerful technique for the quantitative analysis of various organic molecules, including nitrated aromatic compounds, specific methods for this compound are not described in the available search results. The analysis of related compounds, such as derivatives of diphenylamine (B1679370) in propellants, often employs reversed-phase HPLC. nih.gov Such methods typically involve separating compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. Detection is often achieved using UV-Vis spectrophotometry, as nitrated compounds absorb light in the ultraviolet and visible regions. nih.govcdnsciencepub.com

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography is another key technique for the analysis of semi-volatile organic compounds. For chlorinated and nitrated compounds, specialized detectors such as the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Nitrogen-Phosphorus Detector (NPD) could theoretically be employed for enhanced selectivity and sensitivity. Analysis of the related compound 4-chloro-o-toluidine can be performed using GC with mass spectrometric or nitrogen-specific detection. who.int However, the thermal stability of this compound would need to be considered, as highly nitrated compounds can be thermally labile.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for identifying and quantifying volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS analysis would provide information on its retention time and a mass spectrum, which serves as a molecular fingerprint, aiding in its definitive identification. who.int

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing less volatile or thermally sensitive compounds. An LC-MS method would separate the compound from a sample matrix, and the mass spectrometer would provide mass-to-charge ratio data, confirming the presence and potentially quantifying the amount of the target analyte.

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods rely on the principle that chemical compounds absorb light at specific wavelengths. Nitrated aromatic compounds, including picrylamine derivatives, are known to be colored and absorb light in the visible and ultraviolet regions of the electromagnetic spectrum. cdnsciencepub.com A quantitative spectrophotometric method would involve measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax) and relating this to its concentration using the Beer-Lambert law. However, without reference standards and established molar absorptivity data for this specific compound, the development of such a method would be challenging.

Optimized Sample Preparation and Extraction Protocols for Environmental Samples

Effective sample preparation is crucial for the accurate analysis of trace levels of contaminants in environmental samples such as soil and water. This typically involves an extraction step to isolate the analyte from the sample matrix, followed by a clean-up and concentration step.

Common extraction techniques for organic pollutants from solid samples include Soxhlet extraction, ultrasonic extraction, and pressurized liquid extraction. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used. The choice of solvent and sorbent material would depend on the physicochemical properties of this compound, such as its polarity and solubility. Diphenylamine and its derivatives have been noted as environmental pollutants found in soil and groundwater, necessitating such analytical approaches for monitoring. nih.govresearchgate.net However, specific, validated protocols for the extraction of this compound from environmental matrices are not detailed in the reviewed literature.

Data Tables

Due to the lack of specific experimental data for this compound in the provided search results, no data tables with research findings can be generated.

Q & A

Basic Research Questions

Q. What experimental systems are recommended for studying the metabolic pathways of N-(4-Chloro-ortho-tolyl)-picrylamine?

- Answer: Rodent models, particularly Sprague-Dawley rats, have been used to study structurally related compounds like chlordimeform. These systems allow for urinary and fecal metabolite tracking via isotopic labeling (e.g., [¹⁴C]-radiolabeling) and chromatographic separation (e.g., silica-gel TLC). Metabolic recovery rates in such systems can exceed 88% in urine after 72 hours . For this compound, similar protocols could be adapted, with LC-MS/MS or NMR for metabolite identification.

Q. How can researchers characterize the vibrational frequencies and stability of this compound computationally?

- Answer: Density functional theory (DFT) methods, such as B3-LYP or B3-PW91 with basis sets like 6-311G(df,p), are validated for predicting harmonic vibrational frequencies. Scaling factors (e.g., 0.967 for B3-LYP/6-311G(df,p)) improve alignment with experimental IR data. These methods also enable zero-point energy and thermal contribution calculations for stability assessments .

Q. What synthetic routes are feasible for preparing this compound derivatives?

- Answer: Analogous nitroaromatic compounds are synthesized via nucleophilic aromatic substitution or coupling reactions. For example, picryl amines can be formed by reacting chlorinated toluidine derivatives with picryl chloride under controlled pH and temperature. Characterization via ¹H NMR (e.g., DMSO-d₆ solvent) and ESI-MS ensures structural fidelity .

Advanced Research Questions

Q. How can contradictions in toxicological data between in vitro and in vivo studies be resolved for this compound?

- Answer: Iterative qualitative analysis is critical. For instance, discrepancies in metabolic rates or toxicity endpoints (e.g., LC₅₀ variations) require triangulating data from multiple methods:

- Cross-validate in vitro cytotoxicity assays (e.g., HepG2 cells) with rodent toxicity studies.

- Use high-resolution mass spectrometry (HRMS) to confirm metabolite structures and quantify bioaccumulation.

- Apply statistical models (e.g., ANCOVA) to account for interspecies differences .

Q. What computational strategies predict the agrochemical potential of this compound?

- Answer: Molecular docking and QSAR modeling can assess interactions with biological targets (e.g., insect acetylcholinesterase). Parameters like LogP (lipophilicity) and tPSA (polar surface area), calculated via tools like PubChem, inform bioavailability. For example, a LogP >3 suggests strong membrane penetration, while tPSA <90 Ų indicates favorable absorption .

Q. How does the crystal structure of related N-(4-chlorophenyl) compounds inform the design of derivatives?

- Answer: Single-crystal X-ray diffraction (e.g., R factor <0.06) reveals bond lengths and angles critical for stability. For example, N-(4-Chlorophenyl)-piperazine-carboxamide derivatives show planar aromatic rings with dihedral angles <10°, optimizing π-π stacking. Such data guide substitutions (e.g., adding electron-withdrawing groups) to enhance thermal stability .

Q. What methodological challenges arise in detecting low-frequency vibrations of nitroaromatic groups?

- Answer: Low-frequency modes (<500 cm⁻¹) associated with nitro torsional motions require specialized techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.